molecular formula C20H21N3O5S2 B2874574 N-(3-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922129-47-3

N-(3-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2874574
CAS No.: 922129-47-3
M. Wt: 447.52
InChI Key: GYHCJLHNADZRCK-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic small molecule characterized by a sulfonamido-thiazole acetamide scaffold, a structure frequently associated with the modulation of key biological pathways. Compounds featuring the sulfonamide group on a heterocyclic core are extensively investigated as enzyme inhibitors, particularly targeting carbonic anhydrases, receptor tyrosine kinases, and other adenosine triphosphate-binding proteins. The specific substitution pattern of this molecule, incorporating methoxybenzyl and methoxyphenyl groups, is designed to optimize binding affinity and selectivity for potential targets involved in signal transduction. This reagent serves as a crucial chemical probe in early-stage drug discovery for researching oncology and inflammatory diseases, where interrupting specific protein-protein or enzyme-substrate interactions is a key therapeutic strategy. Its primary research value lies in its utility for in vitro biochemical assays and cell-based studies to elucidate novel mechanisms of action and validate new molecular targets. Researchers utilize this compound to study structure-activity relationships (SAR) and to explore the functional consequences of inhibiting specific nodes within complex cellular networks.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-27-16-6-8-18(9-7-16)30(25,26)23-20-22-15(13-29-20)11-19(24)21-12-14-4-3-5-17(10-14)28-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHCJLHNADZRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with methoxybenzyl and sulfonamide groups. The structural characterization is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it has shown effectiveness against the MCF-7 breast cancer cell line.

Key Findings:

  • Cytotoxicity: The compound displayed an IC50 value of approximately 1.29 μM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 7.79 μM) .
  • Mechanism of Action: The cytotoxic effects are associated with cell cycle arrest in the S phase, which inhibits cell proliferation. Flow cytometry analysis revealed a significant decrease in cell populations in G0/G1 and G2/M phases after treatment .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory potential. It was found to stabilize red blood cell membranes, suggesting a protective effect against hemolysis comparable to diclofenac sodium .

Research Data:

  • Hemolysis Inhibition: The compound demonstrated effective stabilization of RBC membranes in hypotonic solutions, indicating its potential as an anti-inflammatory agent .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets such as VEGFR2 kinase. The docking results indicated favorable binding orientations within the active site of the kinase receptor, further supporting its role as a therapeutic candidate.

Docking Results:

CompoundBinding Affinity (kcal/mol)IC50 (μM)
This compound-9.51.29
Sorafenib-8.00.0593

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives similar to this compound in clinical settings:

  • MCF-7 Cell Line Study: A study focusing on thiazole derivatives demonstrated that compounds with similar structures exhibited significant growth inhibition against MCF-7 cells, reinforcing the findings for this specific compound .
  • Inflammatory Model Studies: In vivo models assessing anti-inflammatory responses showed that thiazole-based compounds reduced inflammation markers significantly compared to controls .

Comparison with Similar Compounds

Target Compound
  • Core : Thiazole ring.
  • Substituents :
    • 2-position: 4-Methoxyphenylsulfonamido.
    • 4-position: Acetamide with 3-methoxybenzyl.
  • Synthesis : Likely involves sulfonamido coupling (e.g., reaction of thiazole amines with sulfonyl chlorides) and N-alkylation for the acetamide side chain.
Comparative Compounds

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] ()

  • Core : 1,2,4-Triazole.
  • Substituents : 4-X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl.
  • Key Differences :

  • Triazole core vs. thiazole in the target compound.
  • Sulfonyl groups directly attached to phenyl rings rather than via sulfonamido linkages.
    • Synthesis : Reflux of hydrazinecarbothioamides with NaOH, followed by S-alkylation with α-halogenated ketones .
    • Spectral Data : Absence of C=O IR bands (1663–1682 cm⁻¹) confirms triazole formation; νC=S at 1247–1255 cm⁻¹ .

N-(2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (17d) () Core: Thiazole. Substituents: Bicyclo[2.2.1]heptane amino group, 2,3-dihydrodioxine carbonyl. Key Differences: Bulky bicyclic substituent vs. methoxybenzyl in the target compound. Synthesis: SN2 substitution using exo-2-aminonorbornane under basic conditions. Bioactivity: CDK9 inhibitor, highlighting the role of thiazole-acetamide scaffolds in kinase targeting .

N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide (5) () Core: Oxazole. Substituents: Sulfamoyl-linked thiazole, benzamide. Key Differences: Oxazole core and benzamide substituent vs. thiazole and methoxy groups in the target compound. Synthesis: Ultrasonication-assisted coupling with DMAP catalyst. Implication: Sulfamoyl linkages enhance antibacterial activity, a trait shared with sulfonamido groups in the target compound .

Spectral and Physicochemical Properties

Compound IR Features (cm⁻¹) NMR Highlights (δ, ppm) Tautomerism/Observations
Target Compound νC=O ~1680, νNH ~3300 Not provided Stable acetamide conformation
Triazoles [7–9] () νC=S 1247–1255, νNH 3278–3414 Absence of C=O signals Exists in thione tautomeric form
CDK9 Inhibitor 17d () Not specified δ 11.83 (s, NH), 7.32 (m, aromatic) Rigid bicyclic structure enhances selectivity

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